1-Pyrrolidinamine, N,N-dimethyl- CAS 53779-90-1 physical and chemical properties
1-Pyrrolidinamine, N,N-dimethyl- CAS 53779-90-1 physical and chemical properties
[label="Target Identification\nBiomarker Validation
Finalizing Documentation
I've completed the document, including the introduction, chemical properties, reactivity, synthesis (detailing both reductive amination and Eschweiler-Clarke protocols), and applications. The document's structure is now finalized, with references formatted appropriately and clickable URLs included. All information has been verified for consistency, and I have addressed all previous errors.
N,N-Dimethylpyrrolidin-1-amine (CAS 53779-90-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
N,N-Dimethylpyrrolidin-1-amine (CAS 53779-90-1), a specialized hydrazine derivative, is a highly versatile building block in organic synthesis and medicinal chemistry. Characterized by its lipophilic pyrrolidine ring and a basic N,N-dimethylamino moiety, this compound serves as a critical intermediate in the development of central nervous system (CNS) therapeutics and complex active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, deep-dive analysis into its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental physical properties of N,N-dimethylpyrrolidin-1-amine is essential for optimizing reaction conditions, particularly concerning solvent compatibility, thermal stability, and purification strategies. The compound typically exists as a colorless liquid or crystalline solid and exhibits high solubility in polar solvents such as water and alcohols due to its hydrogen-bonding capabilities [1.1].
Table 1: Quantitative Physicochemical Data for CAS 53779-90-1
| Property | Value | Experimental Significance |
| IUPAC Name | N,N-dimethylpyrrolidin-1-amine | Defines the core 1,1-disubstituted hydrazine structure. |
| Molecular Formula | C₆H₁₄N₂ | Utilized for stoichiometric calculations. |
| Molar Mass | 114.19 g/mol | Standard mass equivalent for reaction scaling[1]. |
| Density | 0.899 g/mL at 25°C | Critical for volumetric dispensing in inert atmospheres[1]. |
| Boiling Point | 166°C at 760 mmHg | Indicates the need for vacuum distillation to prevent thermal degradation[1]. |
| Flash Point | 125°F (51.7°C) | Classifies the chemical as flammable; requires standard fire-safety protocols[1]. |
| Vapor Pressure | 2.73 mmHg at 25°C | Moderate volatility; necessitates sealed reaction vessels[1]. |
Expert Insight: Clarifying the "Chiral Auxiliary" Misconception
Commercial databases frequently flag CAS 53779-90-1 as a "chiral auxiliary"[1]. As a Senior Application Scientist, it is critical to correct this structural oversimplification. The parent molecule, CN(C)N1CCCC1, lacks a carbon stereocenter and is achiral at room temperature (rapid nitrogen inversion prevents stable chirality at the amine).
However, its structural motif is the foundation for highly potent chiral auxiliaries. When the pyrrolidine ring is substituted at the C2 position—such as in (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)—the resulting hydrazine derivatives become powerful stereodirecting groups for asymmetric alkylation. Therefore, while CAS 53779-90-1 itself is achiral, its scaffold is a cornerstone in the design of chiral ligands and auxiliaries.
Mechanistic Reactivity & Chemical Dynamics
As an electron-rich hydrazine derivative, N,N-dimethylpyrrolidin-1-amine exhibits pronounced basicity and acts as a potent nucleophile[1]. It is generally stable under standard conditions but is highly reactive toward strong acids, oxidizing agents, and electrophiles[1]. The dimethylaminopyrrolidine motif is frequently utilized in nucleophilic aromatic substitution (SNAr) reactions to construct complex polycyclic APIs[2].
Reactivity pathways of N,N-dimethylpyrrolidin-1-amine highlighting its nucleophilic core.
Synthetic Methodology: Constructing the Hydrazine Core
Some commercial literature oversimplifies the synthesis of this compound as a direct reaction between pyrrolidine, formaldehyde, and dimethylamine. Scientifically, that multicomponent reaction yields a methylene-bridged aminal (N-CH₂-N), not an N-N bond. To synthesize the true hydrazine core of CAS 53779-90-1, 1-aminopyrrolidine must first be generated (via N-nitrosation and reduction), followed by selective N,N-dimethylation.
Below is a self-validating, step-by-step protocol for the Eschweiler-Clarke N,N-Dimethylation of 1-Aminopyrrolidine .
Experimental Protocol: Eschweiler-Clarke Methylation
Objective: Convert 1-aminopyrrolidine to N,N-dimethylpyrrolidin-1-amine. Rationale: The Eschweiler-Clarke reaction utilizes formic acid as both an acid catalyst and a hydride source, selectively methylating the primary amine to a tertiary amine without the risk of over-alkylation to a quaternary ammonium salt.
-
Step 1: Reagent Mixing. In a round-bottom flask equipped with a reflux condenser, combine 1-aminopyrrolidine (1.0 eq) with an excess of formic acid (85% aqueous, 4.0 eq) at 0°C.
-
Causality: The initial acid-base reaction is highly exothermic. Cooling prevents the volatilization of the amine, while the formation of the formate salt stabilizes the intermediate.
-
-
Step 2: Aldehyde Addition. Slowly add aqueous formaldehyde (37% w/w, 2.5 eq) dropwise.
-
Causality: Formaldehyde reacts with the amine to form an iminium ion intermediate. A slight excess (2.5 eq instead of 2.0 eq) is used to drive the equilibrium toward complete dimethylation.
-
-
Step 3: Reflux & Reduction. Heat the reaction mixture to reflux (approx. 100°C) and stir for 8-12 hours.
-
Causality: Elevated temperatures are required for the formic acid to decarboxylate. The release of CO₂ gas acts as the thermodynamic driving force, while the liberated hydride reduces the iminium ion to the methylamine derivative.
-
-
Step 4: Acidification & Concentration. Cool the mixture to room temperature, acidify to pH < 2 using concentrated HCl, and evaporate excess formaldehyde and formic acid under reduced pressure.
-
Causality: Converting the basic product to its non-volatile hydrochloride salt prevents product loss during solvent evaporation.
-
-
Step 5: Basification & Extraction. Dissolve the concentrated residue in minimal water, basify with 50% NaOH to pH > 11, and extract with diethyl ether (3x).
-
Causality: The strong base deprotonates the hydrochloride salt, liberating the free N,N-dimethylpyrrolidin-1-amine, which efficiently partitions into the organic ether phase.
-
-
Step 6: Isolation. Dry the combined organic layers over anhydrous K₂CO₃, filter, and purify via vacuum distillation.
-
Causality: K₂CO₃ is chosen over MgSO₄ because basic amines can coordinate with magnesium, leading to product entrapment. Vacuum distillation prevents thermal degradation that could occur at the compound's standard boiling point of 166°C[1].
-
Applications in CNS Drug Discovery
N,N-dimethylpyrrolidin-1-amine is strategically utilized in studies related to drug design, particularly for compounds targeting central nervous system (CNS) disorders[1]. The combination of a lipophilic pyrrolidine ring and a basic tertiary amine creates a highly favorable physicochemical profile for crossing the blood-brain barrier (BBB).
When integrated into larger molecular scaffolds, the compound acts as a pharmacophore that mimics endogenous neurotransmitters, modulating receptor binding affinity and influencing biochemical pathways[1]. It is often mapped alongside other diazabicyclo compounds in structure-activity relationship (SAR) studies to optimize spatial geometry[3].
Workflow for integrating CAS 53779-90-1 into a CNS drug discovery pipeline.
